molecular formula C16H14BrN3O B4512603 2-(5-bromo-1H-indol-1-yl)-N-(4-pyridinylmethyl)acetamide

2-(5-bromo-1H-indol-1-yl)-N-(4-pyridinylmethyl)acetamide

Cat. No. B4512603
M. Wt: 344.21 g/mol
InChI Key: PTKMEJJOPJINPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related N-(pyridin-4-yl)-(indol-3-yl)alkylamides involves indolization under Fischer conditions and Japp-Klingemann method followed by 2-decarboxylation, leading to the formation of ethyl (indol-3-yl)alkanoates. Amidification is achieved through condensation with 4-aminopyridine, demonstrating the compound's complex synthesis pathway which could be analogous to our compound of interest (Cecilia Menciu et al., 1999).

Molecular Structure Analysis

For molecules with similar bromo-indolyl and pyridinylmethylacetamide groups, spectroscopic methods like NMR, IR, and X-ray crystallography provide detailed insights into their structure. The structure of "2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide," a compound with related structural features, was elucidated through sophisticated NMR experiments and X-ray crystallography, highlighting the compound's conformation and atomic connectivity (Martin Knaack et al., 2001).

Chemical Reactions and Properties

The compound's reactivity can be inferred from related research on N-(pyridin-4-yl)-(indol-3-yl)acetamides and their bioactivity as antiallergic agents, showcasing the compound's potential in pharmaceutical applications. Such studies reveal how variations in indole substituents affect the compound's potency, providing a basis for understanding the chemical behavior of "2-(5-bromo-1H-indol-1-yl)-N-(4-pyridinylmethyl)acetamide" (Cecilia Menciu et al., 1999).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, of related compounds provide insights into their handling and formulation for pharmaceutical applications. The synthesis and characterization of analogous compounds, such as N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide, offer valuable information on solubility and stability, which are crucial for drug formulation (S. Rajagopal et al., 2003).

Chemical Properties Analysis

Chemical properties like reactivity towards other compounds, potential for forming derivatives, and participation in biological pathways are essential for understanding the compound's utility in therapeutic contexts. Investigations into related compounds' synthesis, reactions, and biological activity provide a framework for predicting the chemical properties of "2-(5-bromo-1H-indol-1-yl)-N-(4-pyridinylmethyl)acetamide" and its potential interactions in biological systems (F. Attaby et al., 2007).

properties

IUPAC Name

2-(5-bromoindol-1-yl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O/c17-14-1-2-15-13(9-14)5-8-20(15)11-16(21)19-10-12-3-6-18-7-4-12/h1-9H,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKMEJJOPJINPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)NCC3=CC=NC=C3)C=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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